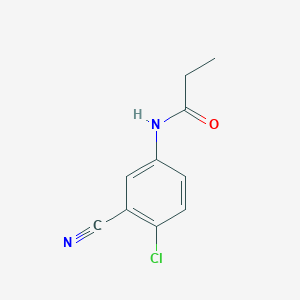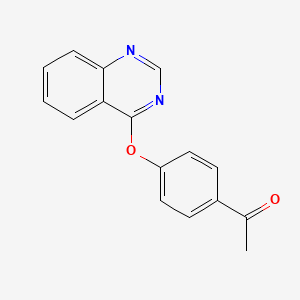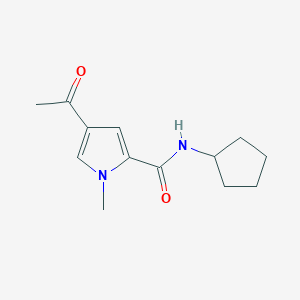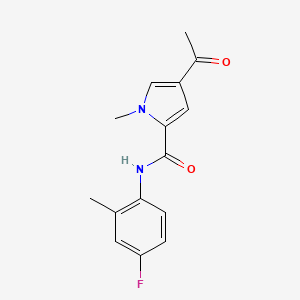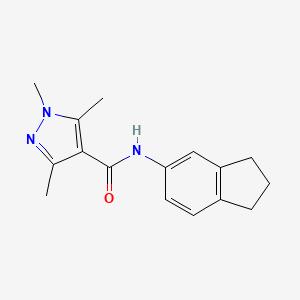
N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide, also known as ESI-09, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
作用机制
N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide inhibits the activity of ENaC by binding to the gamma subunit of the channel. This binding prevents the channel from opening and allowing sodium ions to enter the cell. This results in a decrease in sodium and fluid absorption, leading to potential therapeutic effects in diseases such as cystic fibrosis and hypertension.
Biochemical and Physiological Effects:
N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been shown to have potential effects on sodium and fluid balance in the body. Inhibition of ENaC by N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been shown to decrease sodium and fluid absorption, leading to potential therapeutic effects in diseases such as cystic fibrosis and hypertension. However, further research is needed to fully understand the biochemical and physiological effects of N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide.
实验室实验的优点和局限性
N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has the advantage of being a small molecule inhibitor that can be easily synthesized in the lab. This allows for easy testing of its potential therapeutic applications in various diseases. However, one limitation is that further research is needed to fully understand the biochemical and physiological effects of N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide, as well as its potential side effects.
未来方向
There are several future directions for research on N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide. One direction is to further understand the biochemical and physiological effects of N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide, as well as its potential side effects. Another direction is to test its potential therapeutic applications in various diseases such as cystic fibrosis, hypertension, and edema. Additionally, further research is needed to optimize the synthesis method of N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide and to develop more potent inhibitors of ENaC.
合成方法
N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is synthesized through a multistep process starting with the reaction of 2-methylbutan-2-ol with phosgene to form 2-methylbutanoyl chloride. This is then reacted with 2-amino-3,4-dihydroquinoline to form the intermediate 2-methylbutanoyl-2-amino-3,4-dihydroquinoline. The final step involves the reaction of the intermediate with isobutyl isocyanate to form N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide.
科学研究应用
N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been shown to have potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the activity of epithelial sodium channels (ENaC) which are involved in the regulation of sodium and fluid balance in the body. Inhibition of ENaC has been shown to have potential therapeutic applications in diseases such as cystic fibrosis, hypertension, and edema.
属性
IUPAC Name |
N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-15(2,3)17-14(19)11-5-7-12-10(9-11)6-8-13(18)16-12/h5,7,9H,4,6,8H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKPJYCRVYEVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC2=C(C=C1)NC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)
![N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7472553.png)

![2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7472570.png)
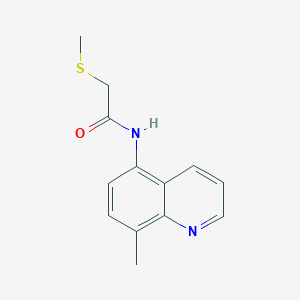
![N-[4-(cyanomethyl)phenyl]-2-methylpropanamide](/img/structure/B7472577.png)
